

A Head-to-Head Comparison of Third-Generation EGFR Inhibitors

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Compound of Interest

Compound Name: *Olafertinib*

Cat. No.: *B609727*

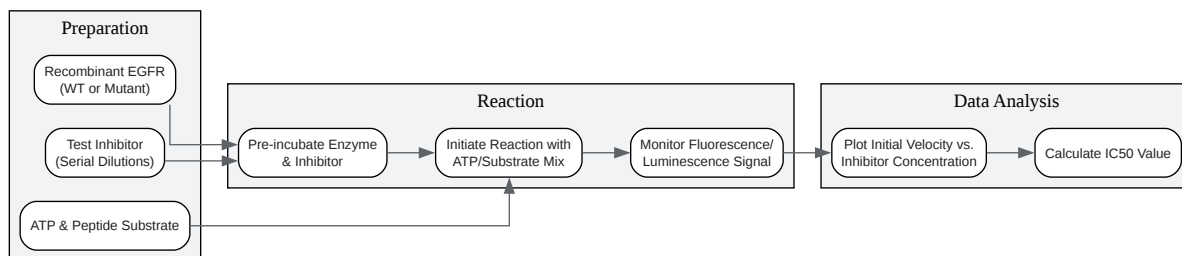
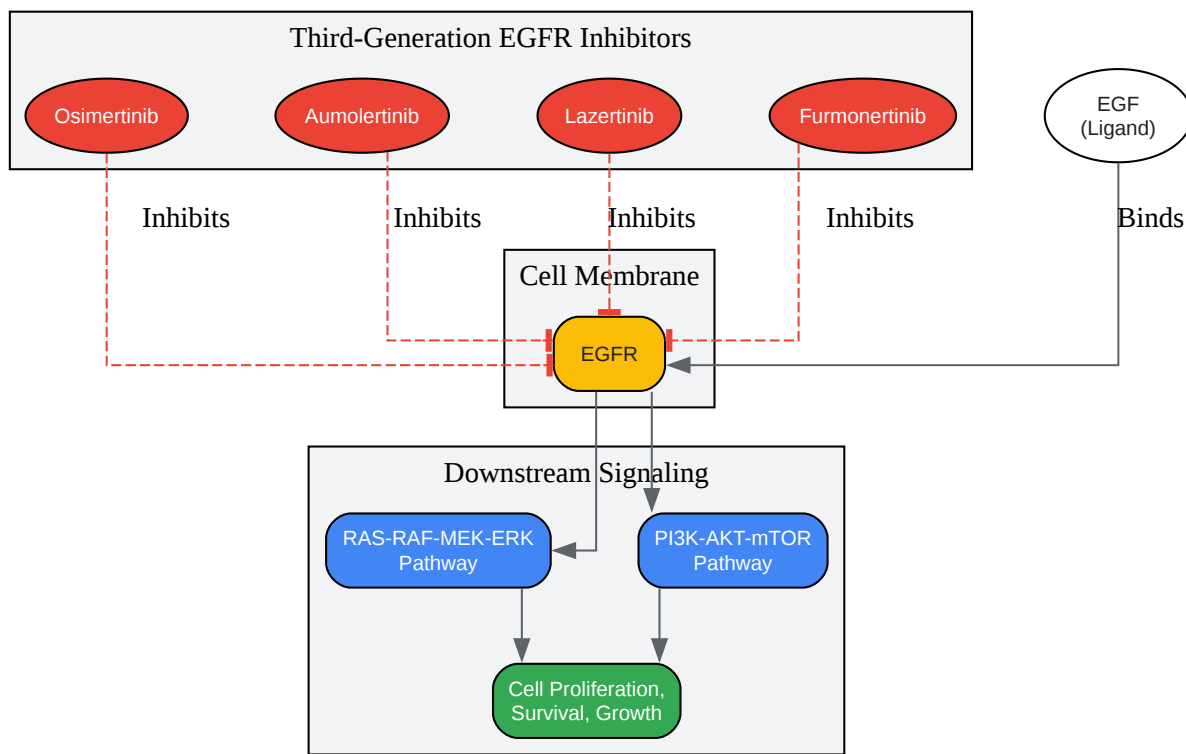
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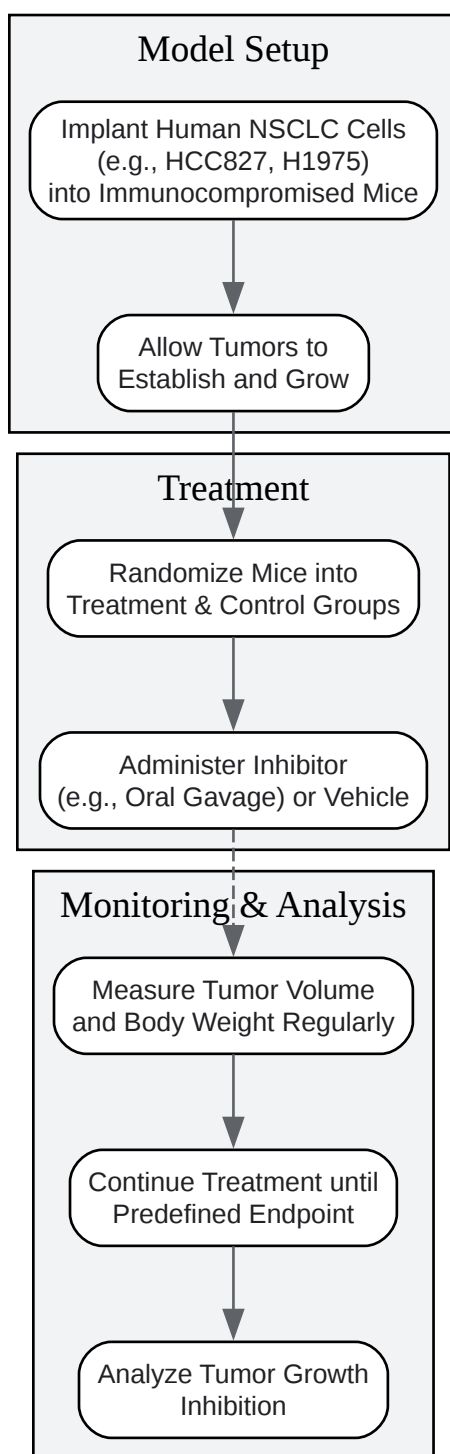
A Guide for Researchers and Drug Development Professionals

The advent of third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC) patients harboring EGFR mutations. These inhibitors are designed to selectively target the sensitizing EGFR mutations (such as exon 19 deletions and L858R) as well as the T790M resistance mutation, which commonly arises after treatment with earlier-generation EGFR TKIs, while sparing wild-type (WT) EGFR. This guide provides a comprehensive head-to-head comparison of key third-generation EGFR inhibitors: osimertinib, aumolertinib, lazertinib, and furmonertinib, with a focus on their performance backed by experimental data.

Mechanism of Action: A Covalent Bond

Third-generation EGFR inhibitors share a common mechanism of action. They are irreversible inhibitors that form a covalent bond with the Cys797 residue in the ATP-binding site of the EGFR kinase domain.^[1] This irreversible binding leads to sustained inhibition of EGFR signaling pathways, ultimately inducing apoptosis in cancer cells. Their high selectivity for mutant EGFR over wild-type EGFR is a key characteristic, which translates to a more favorable safety profile compared to earlier-generation TKIs.^{[2][3]}





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